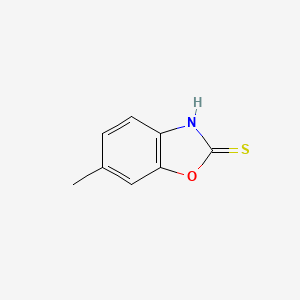

6-メチル-1,3-ベンゾオキサゾール-2-チオール

概要

説明

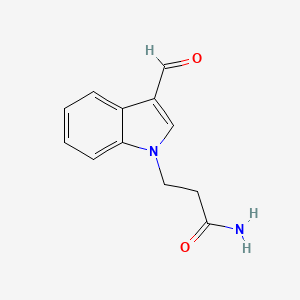

6-Methyl-1,3-benzoxazole-2-thiol (MBT) is an organic compound that has been studied extensively due to its unique properties. It is a versatile molecule that has been used in a variety of applications, including synthesis, drug delivery, and catalysis. MBT has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

科学的研究の応用

抗菌活性

6-メチル-1,3-ベンゾオキサゾール-2-チオール誘導体は、抗菌剤としての可能性について研究されています。研究によると、これらの化合物は、グラム陽性菌とグラム陰性菌を含むさまざまな細菌株に対して顕著な活性を示しています。これらの誘導体における電子吸引基の存在は、それらの抗菌効果を高めることが判明しています .

抗真菌用途

これらのベンゾオキサゾール誘導体は、有望な抗真菌特性も示しています。それらは、ボリコナゾールやフルコナゾールなどの標準的な薬剤と比較されており、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌株に対して効果的であることが示されています。一部の誘導体は、最小発育阻止濃度(MIC)値が示す高効力で強力な活性を示しました .

抗がん剤の潜在能力

6-メチル-1,3-ベンゾオキサゾール-2-チオール誘導体の抗がん活性は、最近の研究で注目されています。これらの化合物は、ヒト結腸直腸がん(HCT116)を含むさまざまな癌細胞株に対して評価されており、一部は5-フルオロウラシルなどの標準的な化学療法薬と比較して有望な結果を示しています。研究は、これらの誘導体が新しいがん治療法の開発における可能性を示唆しています .

抗炎症特性

ベンゾオキサゾール誘導体は、抗炎症効果で知られています。これは、関節炎やその他の炎症性疾患などの治療に役立つ可能性のある新しい抗炎症薬の研究において、それらを価値のあるものにします .

抗マイコバクテリア活性

結核やその他のマイコバクテリア感染症との闘いは、ベンゾオキサゾール誘導体の抗マイコバクテリア特性から恩恵を受ける可能性があります。マイコバクテリアの薬剤耐性株の増加を考えると、この分野におけるそれらの潜在能力は重要です .

抗ヒスタミン効果

これらの化合物は、抗ヒスタミン効果について調査されており、アレルギー反応に対する新しい治療法につながる可能性があります。ヒスタミンの作用を阻害する能力は、アレルギーやアナフィラキシーの症状を管理する上で重要となる可能性があります .

Safety and Hazards

The safety information available for “6-Methyl-1,3-benzoxazole-2-thiol” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

将来の方向性

作用機序

Target of Action

6-Methyl-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets can include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural signaling.

Mode of Action

The planar structure of the benzoxazole scaffold allows efficient interaction with biological targets . The benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to the inhibition or modulation of the target proteins, resulting in therapeutic effects.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which are key factors influencing absorption, distribution, metabolism, and excretion (adme) properties, have been noted . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its site of action.

Result of Action

Benzoxazole derivatives, including 6-Methyl-1,3-benzoxazole-2-thiol, have been reported to exhibit a wide range of biological activities . These include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific molecular and cellular effects of 6-Methyl-1,3-benzoxazole-2-thiol would depend on its specific targets and the pathways they are involved in.

Action Environment

The action, efficacy, and stability of 6-Methyl-1,3-benzoxazole-2-thiol can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the reaction between 2-aminophenol and thiourea to produce benzoxazole-2-thiol, a precursor to 6-Methyl-1,3-benzoxazole-2-thiol, was carried out at 200 °C , indicating that high temperatures may be required for certain reactions involving this compound.

生化学分析

Biochemical Properties

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . They function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial activity against several bacterial and fungal species . They have also been found to have anticancer activity, with some derivatives showing effectiveness against human colorectal carcinoma (HCT116) cancer cell line .

Molecular Mechanism

The exact molecular mechanism of 6-Methyl-1,3-benzoxazole-2-thiol is not well-studied. Benzoxazole derivatives are known to exert their effects by interacting with various biomolecules. For example, they can inhibit or activate enzymes, bind to proteins, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized using different reaction conditions and catalysts, and their yields have been found to be high .

Metabolic Pathways

Benzoxazole derivatives are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

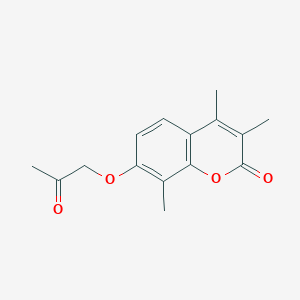

6-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDWMDMUXZMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359443 | |

| Record name | 6-Methylbenzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23417-29-0 | |

| Record name | 23417-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylbenzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)